

A Technical Guide to the Applications of Cbz-L-Tyrosine Benzyl Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cbz-L-Tyrosine benzyl ester*

Cat. No.: *B554261*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Cbz-L-Tyrosine benzyl ester, systematically known as benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate, is a doubly protected derivative of the amino acid L-tyrosine. The strategic installation of the Carboxybenzyl (Cbz or Z) group on the α -amine and a benzyl ester (Bzl) on the carboxyl group makes it a cornerstone intermediate in synthetic organic chemistry. This guide provides an in-depth overview of its core applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Applications

The primary utility of **Cbz-L-Tyrosine benzyl ester** stems from its role as a stable, yet readily deprotectable, building block. This allows for precise chemical manipulations either at the phenolic side chain or in the stepwise construction of larger molecules.

Peptide Synthesis

The most prominent application of **Cbz-L-Tyrosine benzyl ester** is in solution-phase peptide synthesis.^[1] The protecting groups prevent the highly reactive amine and carboxyl functionalities from engaging in unwanted side reactions during peptide bond formation. This ensures the controlled, sequential assembly of a specific peptide sequence.^[2] The Cbz group is stable under various coupling conditions and can be selectively removed, often orthogonally to other protecting groups, to allow for chain elongation.^[1]

Synthesis of Complex Tyrosine Derivatives

With the backbone functionalities masked, the phenolic hydroxyl group of the tyrosine side chain becomes a prime site for selective modification. This compound serves as a key precursor for synthesizing advanced biomolecules and pharmaceutical intermediates.[\[2\]](#)

Notable examples include:

- **Phosphotyrosine Analogs:** Essential for studying kinase signaling pathways and developing kinase inhibitors.
- **L-DOPA Derivatives:** Used in research related to neurodegenerative diseases like Parkinson's. The synthesis of selectively protected L-DOPA from L-tyrosine often involves intermediates where the original amine and carboxyl groups are protected.
- **Glycosylated Peptides:** The hydroxyl group can be a site for O-glycosylation to create glycopeptides with modified stability and biological activity.[\[2\]](#)

Drug Discovery and Development

Cbz-L-Tyrosine benzyl ester is a valuable intermediate in the synthesis of bioactive compounds and drug candidates.[\[1\]](#)[\[3\]](#) It is utilized in the construction of peptidomimetics, where the peptide backbone is altered to improve pharmacokinetic properties, and in the creation of prodrugs designed to enhance the solubility and bioavailability of active pharmaceutical ingredients.[\[1\]](#) Its structural similarity to tyrosine also makes it a useful tool in neuroscience research for investigating neurological pathways.[\[1\]](#)

Data Presentation: Physicochemical Properties

A summary of the key quantitative and qualitative properties of **Cbz-L-Tyrosine benzyl ester** is provided below for easy reference.

Property	Value	Reference(s)
CAS Number	5513-40-6	[1] [4]
Molecular Formula	C ₂₄ H ₂₃ NO ₅	[1]
Molecular Weight	405.45 g/mol	[1]
Appearance	White to off-white powder	[1]
Melting Point	115-120 °C	[1]
Purity	≥ 99% (HPLC)	[1]
Optical Rotation	[α] ²⁰ /D = -25 ± 2° (c=1 in DMF)	[1]
Storage Conditions	0-8 °C	[1]

Experimental Protocols

The following sections provide detailed methodologies for key experimental procedures involving **Cbz-L-Tyrosine benzyl ester**. These protocols are representative of common laboratory practices.

Protocol 1: Dipeptide Synthesis (e.g., Cbz-Tyr(Bzl)-Gly-OEt)

This protocol outlines a standard carbodiimide-mediated coupling reaction between Cbz-L-Tyrosine (with an O-benzyl protected side chain for simplicity) and an amino acid ester. The principle is directly applicable to **Cbz-L-Tyrosine benzyl ester** as the N-terminal component after deprotection of its carboxyl group or as the C-terminal component as is.

Materials:

- N-Cbz-O-benzyl-L-tyrosine
- Glycine ethyl ester hydrochloride (Gly-OEt·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- 1-Hydroxybenzotriazole (HOBr)
- Triethylamine (TEA) or N-Methylmorpholine (NMM)
- Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
- 1M HCl solution
- Saturated NaHCO₃ solution
- Saturated NaCl (brine) solution
- Anhydrous Na₂SO₄ or MgSO₄

Procedure:

- Activation: Dissolve N-Cbz-O-benzyl-L-tyrosine (1.0 eq) and HOBr (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
- Add DCC or EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate (dicyclohexylurea, DCU) will form if DCC is used.
- Amine Component Preparation: In a separate flask, suspend Gly-OEt·HCl (1.1 eq) in anhydrous DCM. Add TEA or NMM (1.1 eq) to neutralize the salt and form the free amine. Stir for 15 minutes at room temperature.
- Coupling: Add the neutralized glycine ethyl ester solution to the activated acid solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).
- Workup:
 - If DCC was used, filter the reaction mixture to remove the DCU precipitate.
 - Dilute the filtrate with additional DCM.

- Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
- Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography to obtain the pure dipeptide.

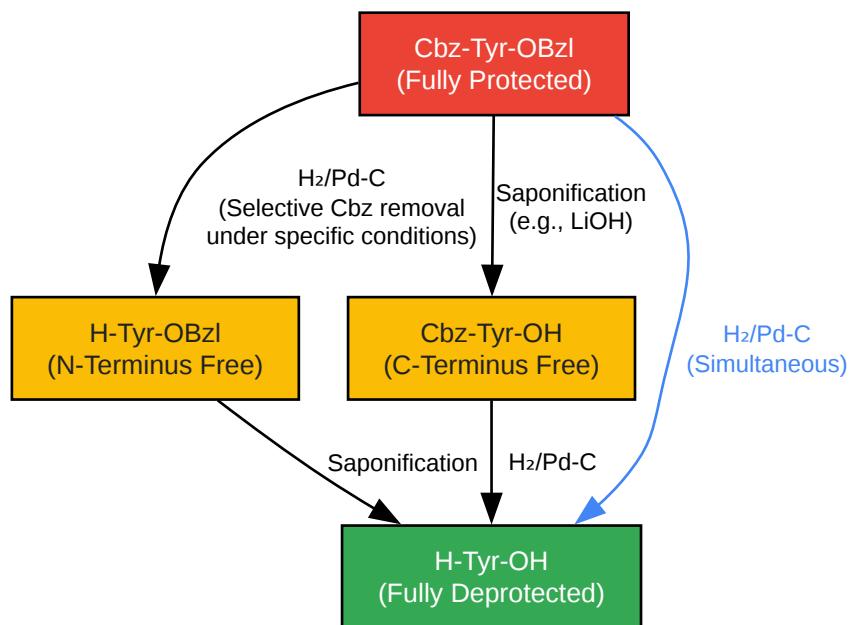
Protocol 2: Deprotection of Cbz and Benzyl Ester Groups via Catalytic Hydrogenation

This protocol describes the simultaneous removal of both the N-terminal Cbz group and the C-terminal benzyl ester via hydrogenolysis, a common final step in peptide synthesis to yield the free peptide.

Materials:

- **Cbz-L-Tyrosine benzyl ester** (or a peptide containing these groups) (1.0 eq)
- Palladium on carbon (10% Pd/C), 10-20% by weight of the substrate
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen (H₂) gas source (balloon or cylinder) or a hydrogen donor like ammonium formate (5.0 eq).^[3]

Procedure (using H₂ gas):


- Dissolve the protected peptide in MeOH in a round-bottom flask suitable for hydrogenation.
- Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
- Securely attach a balloon filled with H₂ gas to the flask.
- Evacuate the flask and backfill with H₂ gas. Repeat this cycle 3-5 times to ensure an inert, hydrogen-rich atmosphere.

- Stir the suspension vigorously at room temperature under the H₂ atmosphere.
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-24 hours.
- Workup:
 - Once the reaction is complete, carefully purge the flask with nitrogen.
 - Filter the mixture through a pad of Celite® to remove the palladium catalyst.[3]
 - Wash the Celite pad with additional MeOH to ensure complete recovery of the product.[3]
 - Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.
- Purification: The crude product can be purified further by recrystallization or chromatography if necessary.[3]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the use of **Cbz-L-Tyrosine benzyl ester**.

Caption: Solution-phase peptide synthesis pathways starting from **Cbz-L-Tyrosine benzyl ester**.

[Click to download full resolution via product page](#)

Caption: Deprotection pathways for **Cbz-L-Tyrosine benzyl ester** to reveal reactive sites.

Caption: General experimental workflow for the complete deprotection via catalytic hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. total-synthesis.com [total-synthesis.com]
- 2. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. thalesnano.com [thalesnano.com]
- To cite this document: BenchChem. [A Technical Guide to the Applications of Cbz-L-Tyrosine Benzyl Ester]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b554261#what-is-cbz-l-tyrosine-benzyl-ester-used-for>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com